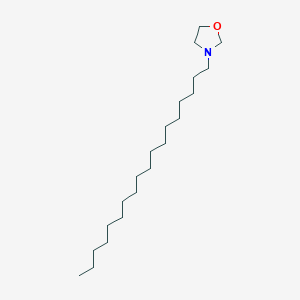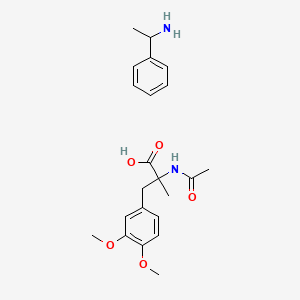
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est caractérisé par sa structure chimique unique, qui comprend un groupe acétyle, un groupe méthyl dopa et un groupe diméthyl éther
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sel de N-acétyl D-alpha-méthyl dopa diméthyl éther (+)-alpha-méthylbenzylamine implique plusieurs étapes, en partant des blocs de construction de base du composé. L'étape initiale implique généralement l'acétylation du D-alpha-méthyl dopa, suivie de l'introduction du groupe diméthyl éther. L'étape finale implique la formation du sel avec la (+)-alpha-méthylbenzylamine. Chaque étape nécessite des conditions réactionnelles spécifiques, telles que la température contrôlée, le pH et l'utilisation de catalyseurs appropriés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production du sel de N-acétyl D-alpha-méthyl dopa diméthyl éther (+)-alpha-méthylbenzylamine est mise à l'échelle en utilisant de grands réacteurs et des procédés à flux continu. L'utilisation de systèmes automatisés et de techniques analytiques avancées garantit une qualité et une efficacité constantes dans le processus de production. Les considérations clés dans la production industrielle comprennent l'optimisation des conditions de réaction, l'utilisation de matières premières rentables et la mise en œuvre de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le sel de N-acétyl D-alpha-méthyl dopa diméthyl éther (+)-alpha-méthylbenzylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes ou des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner une large gamme de produits, en fonction de la nature du substituant introduit.
Applications de la recherche scientifique
Le sel de N-acétyl D-alpha-méthyl dopa diméthyl éther (+)-alpha-méthylbenzylamine a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique et en analyse chimique.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux.
Mécanisme d'action
Le mécanisme d'action du sel de N-acétyl D-alpha-méthyl dopa diméthyl éther (+)-alpha-méthylbenzylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical analysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Acétyl D-alpha-méthyl dopa
- N-Acétyl D-alpha-méthyl dopa diméthyl éther
- (+)-alpha-méthylbenzylamine
Unicité
Le sel de N-acétyl D-alpha-méthyl dopa diméthyl éther (+)-alpha-méthylbenzylamine est unique en raison de sa combinaison de groupes fonctionnels et de la présence du sel de (+)-alpha-méthylbenzylamine
Propriétés
Formule moléculaire |
C22H30N2O5 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3 |
Clé InChI |
KDQYJRLZCOLDFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


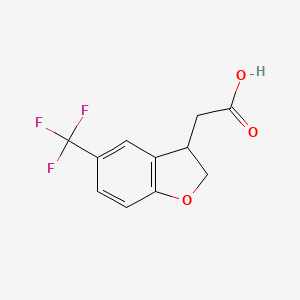
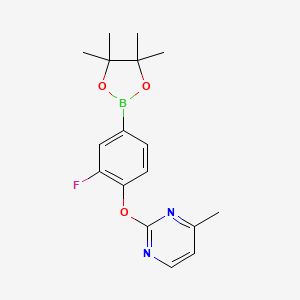
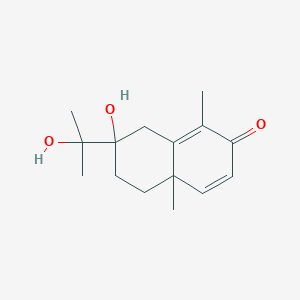
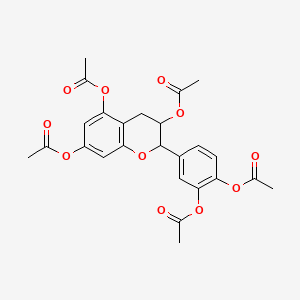
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)

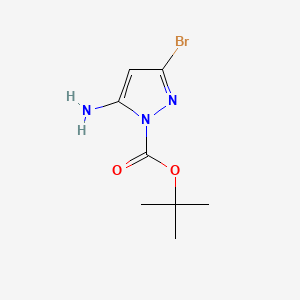
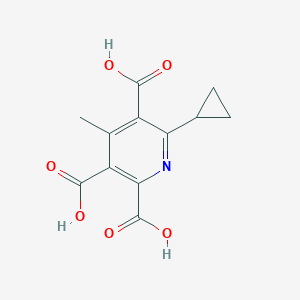
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
